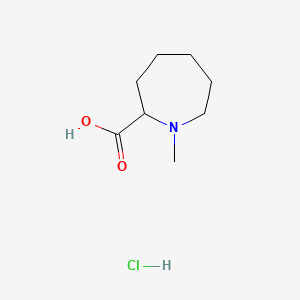

1-Methylazepane-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylazepane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-9-6-4-2-3-5-7(9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHCDXJJVBJPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Methylazepane-2-carboxylic acid hydrochloride CAS number

An In-depth Technical Guide to 1-Methylazepane-2-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, synthesis, analytical validation, potential applications, and safe handling protocols, moving beyond a simple data sheet to offer field-proven insights and explain the causality behind experimental choices.

Core Identity and Significance

This compound is a derivative of the saturated seven-membered heterocycle, azepane, also known as hexamethyleneimine. Specifically, it is an α-amino acid with an N-methylated ring system, provided as its hydrochloride salt to improve stability and handling. Its primary value in the scientific community lies in its role as a constrained scaffold and synthetic intermediate. The seven-membered ring system offers a unique conformational flexibility compared to more common five- or six-membered rings, while the N-methylation and carboxylic acid functionalities provide key handles for chemical modification and biological interaction.

The designated CAS number for the hydrochloride salt is 1214079-50-1 [1]. It is important to distinguish this from the CAS number for the free base, 1-Methylazepane-2-carboxylic acid, which is 5227-51-0[2][3].

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 1214079-50-1 | [1] |

| Molecular Formula | C₈H₁₆ClNO₂ | [4] |

| Molecular Weight | 193.67 g/mol | [4] |

| Appearance | White to light brown solid | [5] |

| InChI Key | PHHCDXJJVBJPQT-UHFFFAOYSA-N | |

| SMILES | O=C(O)C1N(CCCCC1)C.[H]Cl |

Synthesis and Purification: A Proposed Protocol

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for custom modifications or scale-up. A highly efficient and common method for N-methylation of secondary amines is the Eschweiler-Clarke reaction. This proposed protocol is based on established chemical principles for analogous transformations[6].

Causality of Method Selection: The Eschweiler-Clarke reaction is chosen for its simplicity, high yield, and use of inexpensive reagents (formic acid and formaldehyde). It proceeds via reductive amination, where formaldehyde forms an iminium ion that is subsequently reduced in situ by formate. The hydrochloride salt formation is a standard final step for amino acids to yield a stable, crystalline solid that is easier to handle and purify than the potentially hygroscopic or oily free base.

Proposed Synthetic Workflow

Caption: Proposed synthesis and purification workflow for 1-Methylazepane-2-carboxylic acid HCl.

Step-by-Step Methodology

-

Reaction Setup : In a reaction vessel equipped with a reflux condenser, charge azepane-2-carboxylic acid, formic acid, and formaldehyde.

-

Reaction Execution : Heat the mixture to 90–100°C and maintain for several hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess formic acid and formaldehyde.

-

Salt Formation : Dissolve the crude residue in a minimal amount of a suitable solvent like acetonitrile[6]. While stirring, add concentrated hydrochloric acid dropwise until the solution is acidic.

-

Crystallization : Cool the mixture (e.g., to 0–5°C) to induce crystallization of the hydrochloride salt.

-

Isolation and Drying : Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization: A Self-Validating System

Trust in a chemical building block is paramount. Some suppliers explicitly state that the buyer assumes responsibility for confirming product identity and purity. Therefore, establishing a robust, in-house analytical workflow is not just good practice; it is a necessity. This section outlines the protocols to create a self-validating system for this compound.

Caption: Analytical workflow for the validation of 1-Methylazepane-2-carboxylic acid HCl.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : Unambiguous structural confirmation.

-

Method : Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR Features :

-

A singlet corresponding to the N-CH₃ group.

-

A multiplet for the α-proton at C2.

-

A series of complex multiplets for the diastereotopic methylene protons of the azepane ring.

-

A broad singlet for the carboxylic acid proton (may exchange with D₂O).

-

-

Expected ¹³C NMR Features :

-

A signal for the carbonyl carbon (C=O).

-

Signals for the seven carbons of the azepane ring.

-

A signal for the N-methyl carbon.

-

-

Expertise : Running a 2D NMR experiment like COSY can help assign the proton signals by showing correlations between adjacent protons in the ring system, confirming the connectivity.[7]

Protocol 2: Mass Spectrometry (MS)

-

Objective : Confirmation of molecular weight.

-

Method : Use Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result : The primary ion observed should be the protonated free base [M+H]⁺. For a molecular formula of C₈H₁₅NO₂, the expected monoisotopic mass is 157.1103. The observed m/z should correspond to 158.1176.

-

Trustworthiness : This technique provides a rapid and accurate confirmation of the compound's elemental composition. Derivatization can be employed for enhanced detection if needed, though often unnecessary for amino acids[8][9].

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

Objective : Purity assessment and quantification.

-

Method : A validated reverse-phase HPLC method is required.[10]

-

Column : C8 or C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection : UV detection (e.g., at 210-220 nm where the carboxylic acid chromophore absorbs) and/or mass spectrometry (LC-MS).

-

Quantification : Purity is determined by the area percentage of the main peak relative to all other peaks.

-

-

Self-Validation : The method should demonstrate good linearity, precision, and accuracy, with a limit of quantification suitable for detecting trace impurities[10].

Applications in Research and Drug Development

This compound serves as a valuable building block, not typically as an active pharmaceutical ingredient (API) itself. Its utility stems from the structural features it can impart to a larger molecule.

-

Scaffold for Constrained Peptidomimetics : The seven-membered ring imposes specific conformational constraints on the molecule's backbone, which can be crucial for optimizing binding affinity and selectivity to a biological target.

-

Improving Pharmacokinetic Properties : The N-methyl group can enhance metabolic stability by blocking N-dealkylation and may improve cell permeability. The carboxylic acid group is a key hydrogen bond donor/acceptor and can be used to improve solubility[11]. It is a common feature in over a quarter of all commercial drugs[11].

-

Bioisosteric Replacement : The core structure can be used in fragment-based drug discovery or as a replacement for other cyclic or acyclic amino acids to explore the structure-activity relationship (SAR) of a lead compound. The carboxylic acid itself is a frequent target for bioisosteric replacement to modulate properties like acidity and cell penetration[12].

Caption: Logical workflow for incorporating the building block into a drug discovery program.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The available data indicates that this compound should be treated with care.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement | Classification | Source |

| GHS07 | Warning | H302: Harmful if swallowed. | Acute Toxicity 4 (Oral) | [4] |

| GHS07 | Warning | H315: Causes skin irritation. | Skin Corrosion/Irritation | [13] |

| GHS07 | Warning | H319: Causes serious eye irritation. | Serious Eye Damage/Irritation | [13] |

| GHS07 | Warning | H335: May cause respiratory irritation. | Specific Target Organ Toxicity | [13] |

Recommended Handling Procedures

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[4][5]. Ensure safety showers and eyewash stations are readily accessible[14].

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, a lab coat, and chemical safety goggles[4][15][16].

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[4][15].

-

First Aid :

-

Ingestion : If swallowed, rinse mouth and call a physician. Do not induce vomiting[4][5].

-

Skin Contact : Immediately wash off with plenty of water. Remove contaminated clothing[4][5].

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[4][15].

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen[4][5].

-

This product is intended for research and development use only and is not for drug, household, or other uses[5].

References

-

1-Methylazepane;hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

1-METHYLAZEPANE-2-CARBOXYLIC ACID [5227-51-0]. Chemsigma. [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Klein, C. D. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

Carboxylic Acid Impact on Next-Gen Biomedical Research. Patsnap Eureka. [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

-

Langley, G. J., & Herniman, J. M. (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 19(8), 1058–1062. [Link]

-

Gomez-Gomez, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 208, 114450. [Link]

-

Hanumantappa, H. S., et al. (2016). Synthesis of Stable Imidapril Hydrochloride. British Journal of Research. [Link]

-

2-Methylpyrrolidine-2-carboxylic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Souri, E., et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical chromatography, 20(12), 1309–1314. [Link]

Sources

- 1. 1214079-50-1|this compound|BLD Pharm [bldpharm.com]

- 2. chemsigma.com [chemsigma.com]

- 3. 1-METHYLAZEPANE-2-CARBOXYLIC ACID CAS#: 5227-51-0 [chemicalbook.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. chemicea.com [chemicea.com]

- 6. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methylazepane-2-carboxylic acid hydrochloride

Introduction: The Azepane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their favorable pharmacological properties and synthetic accessibility. The seven-membered nitrogen-containing heterocycle, azepane, is one such scaffold.[1][2][3] Its inherent conformational flexibility allows for a three-dimensional arrangement of substituents that can be finely tuned to interact with diverse biological targets.[2][3] This guide focuses on a specific, functionalized derivative, 1-Methylazepane-2-carboxylic acid hydrochloride , a compound that combines the structural benefits of the azepane ring with the versatile chemistry of a cyclic alpha-amino acid.

For researchers, scientists, and drug development professionals, understanding the fundamental properties, synthesis, and analytical characterization of such building blocks is paramount. This document provides a comprehensive technical overview of this compound, offering field-proven insights into its physicochemical characteristics, a robust protocol for its characterization, and a discussion of its potential applications grounded in the established role of its core motifs in pharmaceutical design.

PART 1: Physicochemical and Structural Characteristics

A precise understanding of a molecule's properties is the foundation of all subsequent experimental work. This compound is a solid material at room temperature, presenting as the hydrochloride salt to improve stability and aqueous solubility.

Core Data Summary

The fundamental quantitative data for this compound are summarized in the table below. This information is critical for experimental design, from calculating molar equivalents in a reaction to preparing solutions for biological assays.

| Property | Value | Source(s) |

| Molecular Weight | 193.67 g/mol | [4][5] |

| Molecular Formula | C₈H₁₆ClNO₂ | [4][5] |

| CAS Number | 1214079-50-1 | [6] |

| Physical Form | Solid | [4] |

| InChI Key | PHHCDXJJVBJPQT-UHFFFAOYSA-N | [4] |

| SMILES String | O=C(O)C1N(CCCCC1)C.[H]Cl | [4] |

PART 2: Synthesis and Characterization Workflow

The validation of any novel or synthesized chemical entity relies on a systematic and rigorous workflow that confirms its identity, purity, and structure. While this compound is commercially available, understanding its synthesis and characterization is vital for quality control and for researchers who may wish to create novel analogs.

Illustrative Synthesis Pathway

The synthesis of this compound can be envisioned through a logical two-stage process: first, the formation of the core azepane-2-carboxylic acid ring, followed by selective N-methylation. There are several established methods for constructing the azepane ring, including ring-closing and ring-expansion reactions.[7][8] N-methylation of amino acids is also a well-documented procedure.[9]

The following diagram illustrates a generalized workflow for this process.

Caption: Generalized synthetic workflow for 1-Methylazepane-2-carboxylic acid HCl.

Self-Validating Characterization Protocol

A robust analytical protocol ensures the identity and purity of the final compound. This multi-step process cross-validates results from orthogonal techniques.

Caption: A sequential, self-validating workflow for chemical characterization.

Step 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Causality: Before committing to more resource-intensive analyses, it is crucial to establish the purity of the sample. Reverse-phase HPLC (RP-HPLC) is the industry standard for quantifying the purity of small organic molecules.[10][11]

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration, typically 1 mg/mL.

-

Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column and a UV detector.

-

Mobile Phase: Employ a gradient elution method using two mobile phases:

-

Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

-

Gradient: Run a linear gradient from low to high percentage of Phase B over 10-20 minutes to ensure elution of all components.

-

Detection: Monitor the elution profile at multiple wavelengths (e.g., 210 nm and 254 nm).

-

Analysis: Calculate purity by integrating the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.[12]

-

-

Trustworthiness: The protocol is self-validating if the purity is consistently high (>95%) across multiple runs and at different detection wavelengths.

Step 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

-

Causality: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), which is used to confirm the molecular weight of the compound, thereby verifying its elemental composition.[4][6][13]

-

Methodology:

-

Technique: Use Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source, which is ideal for polar molecules like this one.

-

Sample Introduction: The eluent from the HPLC can be directly infused into the mass spectrometer.

-

Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺. For 1-Methylazepane-2-carboxylic acid (the free base), the expected mass is approximately 157.21 g/mol . The instrument should detect an ion with an m/z value corresponding to this.

-

Analysis: The primary peak in the mass spectrum should correspond to the calculated molecular weight of the free base (157.11 Da) plus a proton (1.01 Da), resulting in an expected m/z of ~158.12.

-

-

Trustworthiness: The result is validated by a match between the experimentally observed m/z and the theoretically calculated value for the molecular formula C₈H₁₅NO₂.

Step 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR spectroscopy is the most powerful technique for determining the precise atomic structure of a small molecule.[14][15] It provides information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Expected Signals: Look for distinct signals corresponding to the N-methyl group (a singlet), the proton at the chiral center (C2), and the multiplets from the protons on the azepane ring. The integration of these signals should correspond to the number of protons in each environment (3H for the methyl group, 1H for the C2 proton, etc.).

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum.

-

Expected Signals: Expect to see 8 distinct carbon signals: one for the carboxylic acid carbonyl, one for the N-methyl group, and six for the azepane ring carbons.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, run 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm the connectivity between protons and carbons.

-

-

Trustworthiness: The structural assignment is considered validated when all observed signals in the ¹H and ¹³C spectra are unambiguously assigned and are consistent with the proposed structure of 1-Methylazepane-2-carboxylic acid.

PART 3: Applications and Significance in Drug Development

The value of this compound lies in its identity as a conformationally constrained, non-proteinogenic amino acid. Such structures are of immense interest in modern pharmaceutical design.[16][17]

Role as a Privileged Scaffold

-

Conformational Constraint: Cyclic amino acids are widely used in lead optimization to impose structural constraints on peptides or small molecules.[16][18] This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. The seven-membered azepane ring provides a unique and flexible scaffold that can be exploited for this purpose.[3]

-

Improved Pharmacokinetics: The incorporation of unnatural amino acids, particularly N-methylated versions, is a proven strategy to enhance the metabolic stability and membrane permeability of peptide-based drugs.[19][20][21] The N-methyl group can prevent proteolytic degradation by sterically hindering amide bond cleavage, a critical step towards developing orally bioavailable therapeutics.

-

Vector for 3D Chemical Space Exploration: The azepane ring is a non-planar, three-dimensional structure. Using it as a central scaffold allows medicinal chemists to project substituents into diverse vectors of chemical space, which is essential for optimizing interactions within a protein's binding pocket.[7] Several approved drugs and numerous clinical candidates incorporate the azepane motif, highlighting its pharmacological significance.[3][22][23]

The diagram below illustrates the potential role of this building block in creating a more complex, drug-like molecule designed to interact with a hypothetical biological target.

Caption: Logic pathway for using the title compound in lead optimization.

Conclusion

This compound is more than a simple chemical; it is a sophisticated building block that embodies key principles of modern medicinal chemistry. Its molecular weight of 193.67 g/mol and structure, confirmed through a rigorous analytical workflow, provide a reliable starting point for synthesis. By leveraging its inherent properties—the conformational constraint of the cyclic amino acid and the metabolic stability offered by N-methylation—researchers and drug developers can rationally design next-generation therapeutics with potentially superior pharmacokinetic and pharmacodynamic profiles. The continued exploration of scaffolds like azepane will undoubtedly fuel innovation in the ongoing quest for novel and effective medicines.

References

- Jadhav, S. B., et al. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 148-173.

-

Scribd. Determination of Molecular Weight by Mass Spectros. Available at: [Link].

- Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. RSC Medicinal Chemistry.

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link].

- Tourwé, D., et al. (2016). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. Future Medicinal Chemistry, 8(11), 1197-1217.

-

ResearchGate. Selected examples of α,α-disubstituted cyclic amino acids in drug design. Available at: [Link].

- Aurelio, L., et al. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 67(22), 7907-7915.

- Urbahns, K., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 304-308.

- Taylor & Francis Online. (2016). Bioactive cyclic molecules and drug design. Journal of Biomolecular Structure and Dynamics, 35(10), 2051-2065.

-

MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications? Available at: [Link].

- Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.

-

ResearchGate. An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. Available at: [Link].

- Biron, E., et al. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.

- Fuse, S., & Okabe, R. (2023). Switchable Synthesis of 7- and 14-Membered Cyclic Peptides Containing N-Methyl- and -Amino Acids Utilizing Microflow Technology. European Journal of Organic Chemistry, e202300700.

-

Springer Nature Experiments. Synthesis of N-methylated cyclic peptides. Available at: [Link].

-

ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds. Available at: [Link].

-

National Institutes of Health. NMR Characterization of RNA Small Molecule Interactions. Available at: [Link].

-

Books Gateway. NMR spectroscopy of small molecules in solution. Available at: [Link].

-

ResearchGate. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Available at: [Link].

-

National Institutes of Health. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Available at: [Link].

-

ResearchGate. Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. Available at: [Link].

-

News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Available at: [Link].

-

National Institutes of Health. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link].

-

Broad Institute. What is Mass Spectrometry? Available at: [Link].

-

ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link].

-

YouTube. NMR Supersequences for Small Molecule Characterization. Available at: [Link].

-

PubMed. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Available at: [Link].

-

Research and Reviews. (2024). Chemical Characterization Techniques: Identifying Composition and Structure. Available at: [Link].

-

LCGC Europe. (2015). Separation Science in Drug Development, Part 2: High‑Throughput Characterization. Available at: [Link].

-

Pharmaguideline. Steps for Analytical Method Development. Available at: [Link].

-

Organic Chemistry Portal. Synthesis of azepines. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 5. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 6. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Azepine synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. news-medical.net [news-medical.net]

- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]

- 19. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]

- 22. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methylazepane-2-carboxylic acid hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Methylazepane-2-carboxylic acid Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable heterocyclic building block in contemporary drug discovery and development. The narrative emphasizes the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices, ensuring a thorough understanding for researchers, scientists, and professionals in the field.

Introduction and Strategic Overview

This compound is a saturated seven-membered heterocyclic compound, an analogue of N-methyl proline, featuring an expanded azepane ring. Such scaffolds are of significant interest in medicinal chemistry due to their ability to introduce conformational constraints and explore novel vector spaces in ligand-receptor interactions. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it more amenable to handling and formulation.

The most logical and industrially scalable synthetic strategy commences with the readily available precursor, azepane-2-carboxylic acid. The core transformation is the selective N-methylation of the secondary amine within this precursor. For this key step, the Eschweiler-Clarke reaction stands out as the method of choice. This classic reductive amination procedure offers high yields and, critically, avoids the formation of quaternary ammonium salts, a common side reaction with other methylation agents like methyl iodide.[1][2][3] The synthesis culminates in the formation of the hydrochloride salt.

The Core Synthesis Pathway: N-Methylation via Eschweiler-Clarke Reaction

The selected pathway hinges on the Eschweiler-Clarke reaction, a one-pot methylation of a primary or secondary amine to the corresponding tertiary amine using an excess of formic acid and formaldehyde.[2][4] This reaction is a cornerstone of amine synthesis due to its efficiency and selectivity.

Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through a well-established mechanism:

-

Iminium Ion Formation : The secondary amine of azepane-2-carboxylic acid first reacts with formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to generate a transient, electrophilic iminium ion.[1][4]

-

Hydride Transfer : Formic acid then serves as the hydride source. It transfers a hydride ion to the iminium ion, reducing it to the N-methylated tertiary amine.[1][4]

-

Irreversibility : The driving force for the reaction is the decomposition of the protonated formic acid into carbon dioxide and water, which renders the process irreversible.[2]

A significant advantage of this method is its self-limiting nature; the tertiary amine product cannot form another iminium ion with formaldehyde, thus preventing the formation of a quaternary ammonium salt.[1][2]

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Source | Purity |

| Azepane-2-carboxylic acid | 143.18 | Commercial Vendor | ≥97% |

| Formaldehyde (37% aq. solution) | 30.03 | Commercial Vendor | ACS |

| Formic Acid (98-100%) | 46.03 | Commercial Vendor | ACS |

| Hydrochloric Acid (conc.) | 36.46 | Commercial Vendor | ACS |

| Diethyl Ether | 74.12 | Commercial Vendor | Anhyd. |

| Dichloromethane (DCM) | 84.93 | Commercial Vendor | ACS |

| Sodium Sulfate (anhydrous) | 142.04 | Commercial Vendor | ACS |

Step 1: Synthesis of 1-Methylazepane-2-carboxylic acid

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane-2-carboxylic acid (10.0 g, 69.8 mmol).

-

Add formic acid (16.1 g, 13.2 mL, 350 mmol, 5.0 equiv.).

-

Add aqueous formaldehyde solution (37%, 16.8 mL, 209 mmol, 3.0 equiv.).

-

Heat the reaction mixture to 100 °C (reflux) and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC or LC-MS. The evolution of carbon dioxide will be observed.[2]

-

After completion, cool the reaction mixture to room temperature.

-

Carefully concentrate the mixture under reduced pressure to remove excess formic acid and water. This will yield a viscous oil or semi-solid residue.

Step 2: Formation and Isolation of the Hydrochloride Salt

-

Dissolve the crude residue from Step 1 in a minimal amount of isopropanol or ethanol (approx. 50 mL).

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper).

-

A white precipitate of this compound should form. If precipitation is slow, it can be induced by scratching the inside of the flask or by adding a small amount of a non-polar co-solvent like diethyl ether.

-

Continue stirring the suspension in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any residual impurities.

-

Dry the product under vacuum at 40-50 °C to a constant weight. The final product should be a white to off-white crystalline solid.

Overall Synthesis Workflow and Data Summary

Caption: Overall Synthesis Workflow.

| Compound | Formula | Mol. Weight ( g/mol ) | Molar Equiv. | Expected Yield | Physical Form |

| Azepane-2-carboxylic acid | C₇H₁₃NO₂ | 143.18 | 1.0 | - | White Solid |

| This compound | C₈H₁₆ClNO₂ | 193.67 | - | 85-95% | White Crystalline Solid |

Trustworthiness and Self-Validation

The described protocol is inherently self-validating. The Eschweiler-Clarke reaction is highly specific for N-methylation of primary and secondary amines, with a minimal side-product profile under the specified conditions. The final salt formation step serves as both a reaction and a purification step (crystallization), ensuring that the isolated product is of high purity. The identity and purity of the final compound can be readily confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis. The expected molecular weight of the final product is 193.67 g/mol .[5]

Conclusion

The synthesis of this compound is efficiently achieved through a two-step process centered on the Eschweiler-Clarke N-methylation of azepane-2-carboxylic acid. This pathway is robust, high-yielding, and avoids the common pitfalls of other methylation strategies, such as quaternization. The detailed protocol provided herein offers a reliable and scalable method for producing this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

- Eschweiler-Clarke Reaction - YouTube. (2022, May 7).

- Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8).

- Eschweiler–Clarke reaction - Wikipedia.

- Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI.

- This compound AldrichCPR | Sigma-Aldrich.

Sources

1-Methylazepane-2-carboxylic acid hydrochloride: An Uncharted Territory in Biological Activity

For researchers, scientists, and drug development professionals, the pursuit of novel bioactive molecules is a constant endeavor. While the chemical identity of 1-Methylazepane-2-carboxylic acid hydrochloride is established, a thorough review of publicly available scientific literature and databases reveals a significant gap in our understanding of its biological activity. This technical guide addresses the current state of knowledge on this compound and outlines a strategic path forward for its potential investigation.

Currently, information on this compound is largely confined to its chemical and physical properties. It is cataloged in chemical databases such as PubChem and is available from various commercial suppliers.[1][2][3][4][5] However, detailed studies on its pharmacological effects, mechanism of action, and potential therapeutic applications are conspicuously absent from the scientific literature. This presents both a challenge and an opportunity for the drug discovery community.

The Molecule: What We Know

This compound is a derivative of the azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom. The presence of a carboxylic acid group at the 2-position and a methyl group on the nitrogen atom defines its unique chemical structure. The hydrochloride salt form generally confers improved solubility and stability.

| Property | Value | Source |

| Molecular Formula | C8H16ClNO2 | [3] |

| Molecular Weight | 193.67 g/mol | [3] |

| CAS Number | 1214079-50-1 | [2][4] |

While the structural features of this compound can be compared to other biologically active molecules containing carboxylic acid or azepane moieties, any predictions about its activity would be purely speculative without experimental validation. Carboxylic acid groups are known to be important for interacting with biological targets, often acting as hydrogen bond donors or acceptors, or by engaging in ionic interactions.[6] The azepane scaffold is present in various approved drugs and investigational compounds, suggesting its potential as a privileged structure in medicinal chemistry.

The Unexplored Landscape: A Call for Investigation

The absence of biological data for this compound means that its potential as a therapeutic agent remains entirely unknown. To bridge this knowledge gap, a systematic and multi-faceted research approach is warranted. The following sections outline a logical progression of experimental workflows to elucidate the biological activity of this compound.

Phase 1: Initial Screening and Target Identification

The first step in characterizing a novel compound is to perform broad-based screening to identify any potential biological activity. This can be achieved through a combination of computational and experimental approaches.

Experimental Workflow: High-Throughput Screening (HTS)

A high-throughput screening campaign against a diverse panel of biological targets is a powerful method for initial hit identification.

Caption: High-Throughput Screening Workflow for Novel Compounds.

Protocol for a Generic Cell-Based Proliferation Assay:

-

Cell Culture: Plate a relevant human cancer cell line (e.g., HeLa, MCF-7) in 96-well microplates at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a viability reagent (e.g., resazurin or CellTiter-Glo®) to each well and incubate for a further 2-4 hours.

-

Data Acquisition: Measure the fluorescence or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Phase 2: Mechanism of Action Studies

Once a reproducible biological activity is confirmed, the next crucial step is to elucidate the compound's mechanism of action. This involves identifying the specific molecular target(s) and signaling pathways through which the compound exerts its effects.

Experimental Workflow: Target Deconvolution

Caption: Workflow for Mechanism of Action and Target Identification.

Phase 3: In Vivo Efficacy and Preclinical Development

Promising in vitro activity and a well-defined mechanism of action provide the rationale for advancing a compound to in vivo studies. These studies are essential to assess the compound's efficacy, safety, and pharmacokinetic properties in a living organism.

Experimental Workflow: In Vivo Studies

Caption: In Vivo and Preclinical Development Workflow.

Future Directions and Conclusion

While the biological activity of this compound is currently a black box, its unique chemical structure warrants further investigation. The systematic approach outlined in this guide, from initial high-throughput screening to in-depth mechanistic studies and preclinical evaluation, provides a roadmap for uncovering its potential therapeutic value. The synthesis and evaluation of structurally related derivatives could also provide valuable structure-activity relationship (SAR) insights, as has been demonstrated for other classes of carboxylic acid-containing compounds.[7][8][9] The journey from a cataloged chemical to a potential therapeutic agent is long and challenging, but for this compound, the first step is to initiate the exploration of its biological properties. The scientific community is encouraged to take on this challenge and potentially unlock the hidden therapeutic potential of this intriguing molecule.

References

[Please note: The following references are to chemical suppliers and databases where this compound is listed, or to general principles of drug action, as no specific biological activity studies for this compound were found in the public domain.]

-

PubChem. 1-Methylazepane;hydrochloride. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. [Link]

-

ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

-

Chemsigma. 1-METHYLAZEPANE-2-CARBOXYLIC ACID. [Link]

-

ASHP. Functional Group Characteristics and Roles. [Link]

Sources

- 1. 1-Methylazepane;hydrochloride | C7H16ClN | CID 24200644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1214079-50-1|this compound|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. keyorganics.net [keyorganics.net]

- 5. chemsigma.com [chemsigma.com]

- 6. ashp.org [ashp.org]

- 7. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

1-Methylazepane-2-carboxylic acid Hydrochloride: A Technical Guide for the Constrained Amino Acid Analog

Abstract

This technical guide provides an in-depth exploration of 1-methylazepane-2-carboxylic acid hydrochloride, a conformationally constrained, non-proteinogenic amino acid analog. With its unique seven-membered ring structure and N-methylation, this compound offers a valuable tool for researchers, medicinal chemists, and drug development professionals. By introducing specific steric and conformational constraints, it serves as a powerful building block in the design of novel peptides and peptidomimetics with enhanced stability, receptor affinity, and pharmacokinetic profiles. This document will detail its chemical properties, plausible synthetic routes, incorporation into peptide structures, and the analytical techniques for characterization.

Introduction: The Rationale for Constrained Amino Acid Analogs

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. This conformational freedom can lead to reduced receptor binding affinity and selectivity. Constrained amino acid analogs, such as 1-methylazepane-2-carboxylic acid, address these limitations by rigidifying the peptide backbone. The azepane ring, a seven-membered saturated heterocycle, restricts the available conformational space more significantly than the five-membered ring of proline, a commonly used natural constrained amino acid. Furthermore, the N-methylation of the alpha-amino group prevents the formation of a hydrogen bond at this position, which can profoundly influence the local peptide conformation and increase resistance to proteases.[1][2]

The incorporation of such analogs is a key strategy in peptidomimetic design, aiming to develop drug candidates with improved oral bioavailability and metabolic stability.[3] This guide will serve as a comprehensive resource for the effective utilization of this compound in research and development.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [4] |

| Molecular Weight | 193.67 g/mol | [4] |

| Appearance | Solid | [4] |

| CAS Number | 5227-51-0 (for the free acid) | [5] |

Synthesis of 1-Methylazepane-2-carboxylic acid

Proposed Synthetic Pathway

A feasible approach could start from a suitable linear amino acid derivative, which can be induced to cyclize to form the azepane ring. Subsequent N-methylation would yield the final product.

Caption: Proposed synthetic workflow for 1-Methylazepane-2-carboxylic acid.

Experimental Protocol: A General Approach to N-Methylation

The N-methylation of amino acids is a well-established procedure. A common method involves the use of methyl iodide and a base.[4]

Step-by-Step Protocol:

-

Protection: The carboxylic acid group of the azepane-2-carboxylic acid precursor is first protected, typically as a methyl or ethyl ester, to prevent side reactions.

-

N-Methylation Reaction:

-

Dissolve the protected azepane-2-carboxylic acid in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Add a strong base, such as sodium hydride, to deprotonate the secondary amine.

-

Slowly add methyl iodide to the reaction mixture. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

-

Work-up and Deprotection:

-

Once the reaction is complete, quench the excess base and reagents carefully with water.

-

Extract the N-methylated product with an organic solvent.

-

Purify the product by column chromatography.

-

The ester protecting group is then removed by hydrolysis (e.g., using lithium hydroxide) to yield the final carboxylic acid.

-

-

Hydrochloride Salt Formation: The free base can be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[6][7]

SPPS Workflow

The general cycle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol for Incorporating 1-Methylazepane-2-carboxylic acid

Materials:

-

Fmoc-protected 1-Methylazepane-2-carboxylic acid

-

Rink Amide resin (for C-terminal amide peptides) or 2-chlorotrityl chloride resin (for C-terminal acid peptides)

-

SPPS reaction vessel

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Reagents: 20% Piperidine in DMF, Coupling reagents (e.g., HBTU, HATU), Base (e.g., DIPEA), Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

-

Coupling:

-

Dissolve Fmoc-1-Methylazepane-2-carboxylic acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU) in DMF.

-

Add a base (e.g., DIPEA) to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours. The steric hindrance of the azepane ring and the N-methyl group may necessitate longer coupling times or the use of a more potent coupling reagent like HATU.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Effects and Structural Analysis

The defining feature of 1-methylazepane-2-carboxylic acid is its ability to impose significant conformational constraints on a peptide backbone.

Impact on Peptide Structure

-

β-Turn Induction: Azepane-derived amino acids have been shown to be effective inducers of β-turns in peptides, particularly when placed at the i+1 position of the turn.[8][9] This is a critical secondary structure motif involved in many biological recognition processes.

-

Cis/Trans Isomerism: Similar to proline, N-methylated amino acids can influence the cis/trans isomerization of the preceding peptide bond. This can have a profound effect on the overall three-dimensional structure of the peptide.[1]

Caption: Conformational consequences of incorporating 1-methylazepane-2-carboxylic acid.

Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for determining the solution-state conformation of peptides containing constrained amino acids.

-

¹H NMR: The chemical shifts of the amide and alpha-protons can provide information about the local secondary structure. The carboxyl proton of the free amino acid typically appears as a broad singlet around 12 δ.[10][11]

-

¹³C NMR: The chemical shift of the carbonyl carbon (around 165-185 δ) is characteristic of carboxylic acids and their derivatives.[10][12]

-

2D NMR (COSY, TOCSY, NOESY): These experiments are essential for assigning all proton resonances and for identifying through-space proximities (NOEs) between protons, which are used to calculate the three-dimensional structure of the peptide.

X-ray Crystallography:

For peptides that can be crystallized, X-ray crystallography provides a high-resolution, solid-state structure. This technique can definitively determine the bond angles, dihedral angles, and the overall conformation induced by the incorporation of 1-methylazepane-2-carboxylic acid.

Applications in Drug Discovery and Development

The unique properties of 1-methylazepane-2-carboxylic acid make it a valuable building block for the development of peptide-based therapeutics.

-

Enhanced Metabolic Stability: The N-methylation and the constrained ring structure can protect the peptide from degradation by proteases, leading to a longer in vivo half-life.[2]

-

Improved Pharmacokinetics: By increasing lipophilicity and potentially masking hydrogen bond donors, this analog can improve the membrane permeability of peptides.[13]

-

Increased Potency and Selectivity: By locking the peptide into a bioactive conformation, the binding affinity and selectivity for its target receptor can be significantly enhanced.[14]

Conclusion

This compound is a promising tool for medicinal chemists and peptide scientists. Its ability to induce specific conformational constraints offers a rational approach to designing peptides and peptidomimetics with improved drug-like properties. While further research is needed to fully elucidate its specific effects in various peptide contexts, the principles outlined in this guide, based on the behavior of related constrained amino acids, provide a solid foundation for its application in the development of next-generation peptide therapeutics.

References

-

Diao, L., & Meibohm, B. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(10), 855–868. [Link]

-

Delgado-Soler, L., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(20), 14576–14586. [Link]

-

Laufer, B., et al. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? Journal of Peptide Science, 15(3), 141-146. [Link]

-

Delgado-Soler, L., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(20), 14576–14586. [Link]

- G. A. Gfeller, & D. Seebach. (2008). Methods for the synthesis of cyclic peptides.

-

A. K. Singh, et al. (2018). Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria. Molecules, 23(10), 2676. [Link]

-

Chemsigma. 1-METHYLAZEPANE-2-CARBOXYLIC ACID [5227-51-0]. [Link]

-

Bio-Synthesis Inc. Cyclic Peptide Synthesis. [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]

-

Menin, L., et al. (2006). Impact ofCis-proline analogs on peptide conformation. ResearchGate. [Link]

-

Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-54. [Link]

-

G. Jung, & H. Brückner. (1998). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 62-82. [Link]

-

K. M. Miller, et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(26), 8430-8439. [Link]

-

K. M. Miller, et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(26), 8430–8439. [Link]

-

LifeTein. (2025). Should My Peptide Be Methylated?. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

-

University of Colorado Boulder. Useful Spectroscopic Data. [Link]

-

Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

- W. Wang, et al. (2019). Method for preparation of alpha-methyl-l-proline.

-

R. K. Tekmal, et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 558-579. [Link]

-

A. Otvos, et al. (2024). Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans. Frontiers in Microbiology, 14, 1326442. [Link]

-

A. Svidritskiy, et al. (2016). Molecular insights into protein synthesis with proline residues. EMBO reports, 17(12), 1846-1860. [Link]

-

Y. Wang, et al. (2023). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Journal of the American Chemical Society. [Link]

-

S. K. Gudem, & P. Arya. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Chemistry – An Asian Journal, 16(24), 4038-4060. [Link]

-

University of Warwick. Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. [Link]

-

S. Kumar, et al. (2022). Peptidomimetics as next – generation therapeutic applications. Journal of Drug Delivery and Therapeutics, 12(5-S), 213-222. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

M. A. El-Gazzar, et al. (2018). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. ResearchGate. [Link]

-

F. A. Gorin, et al. (1982). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 20(4), 304-314. [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

J. T. Lundquist, IV, & J. C. Pelletier. (2001). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Organic Letters, 3(5), 781-783. [Link]

-

ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. [Link]

-

Y. He, et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 140, 106892. [Link]

-

S. L. Gisbert, et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2546-2563. [Link]

-

A. A. El-Sayed, et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports, 13(1), 585. [Link]

Sources

- 1. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Medicinal Chemistry Applications of 1-Methylazepane-2-carboxylic acid hydrochloride

Abstract

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and pharmacokinetic properties is relentless. This technical guide delves into the untapped potential of 1-Methylazepane-2-carboxylic acid hydrochloride, a constrained, N-methylated cyclic amino acid analog. While direct literature on this specific compound is nascent, its structural motifs—the seven-membered azepane ring, the α-amino acid functionality, and the N-methyl group—are hallmarks of successful therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to explore the applications of this promising building block in medicinal chemistry. We will dissect its potential as a peptidomimetic component, a scaffold for novel small molecules, and a tool for modulating the properties of bioactive peptides.

Introduction: The Rationale for Exploring this compound

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse therapeutic actions, including central nervous system (CNS) agents, anticancer therapeutics, and antivirals.[1][2] Its larger ring size compared to the more common piperidine (six-membered) or pyrrolidine (five-membered) rings of proline provides a unique conformational landscape. This inherent flexibility, when appropriately constrained, can lead to novel binding modes and improved target engagement.

This compound introduces three key features that make it a compelling subject for investigation:

-

Cyclic Constrained Amino Acid: As an analog of cyclic amino acids like proline and pipecolic acid, it can be incorporated into peptides to induce specific secondary structures, such as turns and kinks.[3] This conformational restriction can enhance binding affinity, increase metabolic stability by shielding peptide bonds from enzymatic degradation, and improve cell permeability.[4]

-

N-Methylation: The presence of a methyl group on the ring nitrogen is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties.[2][5] N-methylation can block metabolism at the nitrogen, increase lipophilicity (which can aid in crossing the blood-brain barrier), and reduce the hydrogen bond donor capacity, which can improve oral bioavailability.[2][5]

-

Expanded Ring System: The seven-membered azepane ring offers a larger and more flexible scaffold than proline or pipecolic acid, potentially allowing for the optimization of interactions with target proteins that have broader binding pockets.[1]

This guide will, therefore, posit and explore the potential of this compound as a valuable tool in the medicinal chemist's arsenal.

Physicochemical Properties and Structural Considerations

A foundational understanding of the physicochemical properties of this compound is crucial for its strategic deployment in drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [6] |

| Molecular Weight | 193.67 g/mol | [6] |

| Appearance | Solid | [6] |

| SMILES String | O=C(O)C1N(CCCCC1)C.[H]Cl | [6] |

The hydrochloride salt form enhances the compound's solubility in aqueous media, which is advantageous for handling and for certain biological assays. The presence of both a carboxylic acid and a tertiary amine makes it a zwitterionic compound at physiological pH, a characteristic that will influence its membrane permeability and interaction with biological targets.

Potential Applications in Medicinal Chemistry

Based on the structural features and the known activities of related compounds, we can hypothesize several promising applications for this compound.

As a Novel Building Block for Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[7] The incorporation of constrained amino acids is a cornerstone of peptidomimetic design.

Hypothesis: The incorporation of 1-Methylazepane-2-carboxylic acid into a peptide sequence will enhance its metabolic stability, cell permeability, and target affinity by inducing a unique conformational constraint.

Experimental Workflow: Investigating the Impact on Peptide Properties

Caption: Workflow for evaluating 1-Methylazepane-2-carboxylic acid in peptidomimetics.

As a Scaffold for Novel CNS-Active Agents

The azepane scaffold is prevalent in drugs targeting the central nervous system.[1] The N-methylation and increased lipophilicity of this compound suggest its potential as a starting point for the development of novel CNS-active compounds.

Hypothesis: Derivatives of 1-Methylazepane-2-carboxylic acid can be synthesized to target CNS receptors or enzymes, with the core scaffold providing a favorable pharmacokinetic profile for brain penetration.

Experimental Workflow: CNS-Targeted Library Synthesis and Screening

Sources

- 1. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]

- 2. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]

- 3. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]

- 4. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Methylazepane-2-carboxylic acid hydrochloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methylazepane-2-carboxylic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available information on the specific discovery and detailed history of this exact molecule, this guide synthesizes information on its chemical nature, plausible synthetic routes based on related structures, and potential applications derived from analogous compounds.

Introduction to Azepane Carboxylic Acids

Azepane scaffolds are seven-membered heterocyclic rings containing a nitrogen atom. These structures are of significant interest in medicinal chemistry as they can serve as versatile building blocks for the synthesis of complex molecules with diverse biological activities. The incorporation of a carboxylic acid moiety, as seen in this compound, introduces a key functional group that can participate in various biological interactions, including acting as a bioisostere for other chemical groups.[1] The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for research and development purposes.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| Appearance | Solid |

| InChI | 1S/C8H15NO2.ClH/c1-9-6-4-2-3-5-7(9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H |

| SMILES | O=C(O)C1N(CCCCC1)C.[H]Cl |

Postulated History and Discovery

Synthetic Methodologies

While a specific, published synthesis for this compound is not available, a plausible synthetic route can be extrapolated from known organic chemistry principles and published syntheses of structurally related compounds, such as 1-methylhexahydroazepine-4-one hydrochloride.[3]

Conceptual Synthetic Pathway

A likely approach to the synthesis of this compound would involve the N-methylation of a suitable azepane-2-carboxylic acid precursor, followed by conversion to the hydrochloride salt. The synthesis of the core azepane ring can be a complex challenge in organic synthesis.

Below is a conceptual workflow for the synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on general organic synthesis techniques for N-alkylation and salt formation. This protocol is for illustrative purposes and has not been experimentally validated.

Step 1: N-Methylation of Azepane-2-carboxylic acid (Eschweiler-Clarke Reaction)

-

To a solution of azepane-2-carboxylic acid in formic acid, add aqueous formaldehyde.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and carefully neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Methylazepane-2-carboxylic acid.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude 1-Methylazepane-2-carboxylic acid in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).[3]

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol) dropwise with stirring.[3]

-

A precipitate of this compound should form.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Potential Applications in Drug Development

While specific applications for this compound are not extensively documented, its structural motifs suggest several areas of potential utility in drug discovery and development.

-

Scaffold for Novel Therapeutics: The azepane ring system is a component of various biologically active molecules. This compound can serve as a starting material for the synthesis of more complex molecules targeting a range of therapeutic areas.

-

Intermediate in Pharmaceutical Synthesis: Similar structures, such as 1-methylhexahydroazepine-4-one hydrochloride, are used as intermediates in the synthesis of pharmaceuticals like azelastine hydrochloride, an antihistamine.[3] It is plausible that this compound could be an intermediate in the synthesis of other active pharmaceutical ingredients.

-

Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it could be used in fragment-based screening to identify new drug leads.

The following diagram illustrates the potential role of this compound in a drug discovery pipeline.

Caption: Potential role in a drug discovery pipeline.

Conclusion

This compound is a chemical entity with potential value in synthetic and medicinal chemistry. While its own history of discovery and specific applications are not well-documented, its structural features and the known utility of related azepane derivatives suggest its role as a versatile building block in the creation of novel molecules with potential therapeutic applications. Further research and publication are needed to fully elucidate the history and utility of this particular compound.

References

Sources

- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Safe Handling of 1-Methylazepane-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

ngcontent-ng-c4006390337="" class="ng-star-inserted">Author's Note: This document has been compiled to provide comprehensive safety and handling guidance for 1-Methylazepane-2-carboxylic acid hydrochloride. Specific toxicological data for this compound is limited. Therefore, the guidance herein is built upon the available safety information, fundamental principles of laboratory safety, and data extrapolated from structurally analogous compounds such as other N-methylated cyclic amino acids and acidic hydrochloride salts.[1][2][3] Researchers must always apply prudent laboratory practices and treat this, and any novel substance, with a high degree of care, assuming it to be potentially hazardous until proven otherwise.

Chemical Identity and Properties

This compound is a heterocyclic compound, specifically a derivative of the seven-membered azepane ring. Its structure suggests it is a solid, water-soluble compound, typical of amino acid hydrochlorides. Understanding these properties is foundational to predicting its behavior and implementing appropriate handling controls.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | |

| Physical Form | Solid | |

| Known Incompatibilities | Strong oxidizing agents | General Chemical Principle |

| Storage Class | 11 - Combustible Solids | |

| Water Solubility | Expected to be high | Analogous Compounds |

| Hygroscopicity | Assumed to be hygroscopic | Analogous Compounds |

Causality Insight: The hydrochloride salt form significantly increases the polarity and water solubility of the parent molecule. This also implies the material is likely hygroscopic (readily absorbs moisture from the air). Handling in a low-humidity environment is critical to maintain sample integrity and prevent the formation of clumps, which can complicate accurate weighing.[4][5]

Hazard Identification and Classification